molecular formula C5H12O2 B1583516 Diethoxymethane CAS No. 462-95-3

Diethoxymethane

Cat. No.: B1583516
CAS No.: 462-95-3
M. Wt: 104.15 g/mol
InChI Key: KLKFAASOGCDTDT-UHFFFAOYSA-N
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Description

Diethoxymethane (DEM, C₅H₁₂O₂), also known as formaldehyde diethyl acetal, is a symmetrical oxymethylene ether with the molecular formula CH₂(OCH₂CH₃)₂. It is synthesized via the acid-catalyzed condensation of formaldehyde with ethanol, offering a cost-effective and scalable production route . DEM is characterized by its low boiling point (88°C), high oxygen content, and favorable solvent properties, making it applicable in organic synthesis, fuel additives, and analytical chemistry . Its low toxicity and reduced environmental impact compared to halogenated solvents like dichloromethane (DCM) have positioned it as a greener alternative in industrial processes .

Preparation Methods

Acid-Catalyzed Reaction of Formaldehyde with Ethanol

Overview

The most common and industrially relevant method for preparing diethoxymethane involves the acid-catalyzed reaction of formaldehyde with ethanol. This process is an equilibrium-controlled reaction where formaldehyde and ethanol react in the presence of an acid catalyst to form this compound and water.

Reaction and Catalysts

  • Reaction:
    $$ \text{HCHO} + 2 \text{C}2\text{H}5\text{OH} \xrightarrow[\text{acid}]{\text{catalyst}} \text{CH}2(\text{OC}2\text{H}5)2 + \text{H}_2\text{O} $$

  • Catalysts:
    Soluble acids such as hydrochloric acid, sulfuric acid, nitric acid, phosphoric acid, and p-toluenesulfonic acid are effective catalysts. Catalyst concentration typically ranges from 0.01 to 0.30 equivalents per mole of formaldehyde.

  • Formaldehyde Source:
    Formaldehyde can be introduced as formalin, paraformaldehyde, or trioxane, with trioxane preferred for its stability.

  • Ethanol Excess:
    An excess of ethanol (molar ratio ethanol to formaldehyde from about 2:1 to 10:1) is generally used to drive the equilibrium towards product formation.

Typical Operating Conditions

Parameter Condition/Range
Reaction temperature Reflux (~76 °C)
Catalyst concentration 0.01–0.30 equivalents/mole formaldehyde
Ethanol to formaldehyde ratio 2:1 to 10:1
Distillation temperature (second step) 65–75 °C (with cyclohexane)
Reaction time ~2 hours (batch)

Example Yield and Purity

  • The distillate from the first column contains about 50:50 ethanol/diethoxymethane.
  • After second distillation with cyclohexane, pure this compound (>99%) is obtained.
  • The process avoids auxiliary drying agents and shortens reaction time compared to older methods.

Continuous Reactive Distillation Method

Overview

A more recent and industrially advantageous method is continuous reactive distillation, which integrates reaction and separation into a single unit operation. This method offers shorter reaction times, higher yields, and improved energy efficiency.

Process Description

  • Formaldehyde and acid catalyst are continuously fed into a reaction kettle.
  • Ethanol is fed from the rectification column.
  • The reaction and distillation occur simultaneously; the kettle temperature is maintained around 80 °C and the top of the column at about 65 °C.
  • The top distillate contains this compound, ethanol, and water.
  • A liquid-liquid extraction using glycerol or other agents purifies the this compound to >99.6% purity.
  • The ethanol-water mixture and extraction agent are recovered and recycled.

Advantages

  • Reaction time is reduced to about 10 minutes to reach equilibrium.
  • Yield exceeds 76% under optimized conditions.
  • Energy consumption is lower compared to batch processes.
  • Product purity meets or exceeds 99%, suitable for demanding applications.

Typical Operating Conditions and Composition

Parameter Condition/Value
Kettle temperature 80 °C
Column top temperature 65 °C
Feed rates Formaldehyde: ~68 mL/min (37–40%)
Catalyst (HCl): ~8.4 mL/min (36–38%)
Ethanol: ~101 mL/min (95%)
Distillate composition (wt%) DEM: 61.8%, Ethanol: 27.1%, Water: 11.1%
DEM yield >76%
Reaction time ~10 minutes

Catalyst and Extraction Agent Variations

  • Sulfuric acid can replace hydrochloric acid as catalyst.
  • Diethanolamine can be used as an alternative extraction agent to glycerol.

Other Preparation Methods (Historical and Less Common)

Calcium Chloride Method

  • Uses calcium chloride to remove water and drive equilibrium.
  • Achieves yields up to 86.5%, but long reaction times and difficult post-processing limit industrial use.

By-product Method from Chloramphenicol Synthesis

  • Produces this compound as a by-product (~45% content).
  • Requires multiple distillations to reach ~95% purity.
  • High energy consumption and limited purity restrict broader application.

Comparative Summary of Preparation Methods

Method Yield (%) Purity (%) Reaction Time Energy Consumption Industrial Viability
Acid-catalyzed batch reaction Up to 95 >99 ~2 hours Moderate Widely used
Continuous reactive distillation >76 >99.6 ~10 minutes Low Emerging industrial
Calcium chloride method 86.5 Moderate Long High Limited
Dichloromethane method Low Low Long High Obsolete
DMSO method Low Low N/A N/A Not industrialized
Chloramphenicol by-product ~45 ~95 N/A High Limited

Chemical Reactions Analysis

Diethoxymethane undergoes various chemical reactions:

Scientific Research Applications

Chemical Properties and Characteristics

Diethoxymethane is characterized by its low boiling point (approximately 88 °C) and low affinity for water, making it suitable for specific chemical reactions without the need for extensive drying processes. Its stability under basic conditions allows it to be used effectively in organometallic chemistry, sodium hydride reactions, and other organic synthesis applications .

Solvent Applications

This compound is increasingly recognized as a replacement for traditional solvents such as tetrahydrofuran (THF) and dichloromethane (DCM). Its low boiling point and azeotropic behavior with water facilitate its use in:

  • Sodium Hydride Reactions : DEM serves as an effective solvent for reactions involving sodium hydride due to its ability to stabilize reactive intermediates.
  • Organolithium Chemistry : It provides a suitable medium for organolithium reagents, enhancing reaction efficiency.
  • Copper-Catalyzed Conjugate Additions : DEM's properties allow it to act as a solvent in copper-catalyzed reactions, promoting better yields .

Ethoxymethylating Agent

This compound functions as an ethoxymethylating agent , which is significant in:

  • Formaldehyde Equivalent : It can serve as a source of formaldehyde in various chemical reactions, providing an alternative route for synthesizing complex organic molecules.
  • Carbonylation Substrate : DEM is utilized in carbonylation processes, contributing to the formation of carbonyl compounds from olefins .

Agricultural Chemicals and Perfume Industry

In the production of agricultural chemicals and fragrances, this compound acts as an important intermediate. Its role includes:

  • Synthesis of Pesticides : DEM is involved in the synthesis of various agrochemicals, enhancing agricultural productivity.
  • Fragrance Production : It is utilized in the perfume industry due to its desirable olfactory properties, contributing to the formulation of various scents .

Environmental Applications

Recent studies have explored the potential of this compound in environmental chemistry. Its properties make it suitable for:

  • Separation Processes : Research has indicated that DEM can be used effectively in extractive distillation processes for separating ethanol from mixtures, showcasing its utility in purification applications .
  • Energy Efficiency : Investigations into energy-saving separation techniques involving DEM highlight its potential for reducing environmental impact during chemical manufacturing .

Data Table: Key Applications of this compound

Application AreaSpecific UsesBenefits
Organic SynthesisSolvent for sodium hydride and organolithium reactionsLow boiling point; stable under basic conditions
EthoxymethylationFormaldehyde equivalent; carbonylation substrateVersatile reagent for complex molecule synthesis
Agricultural ChemicalsIntermediate in pesticide synthesisEnhances agricultural productivity
Perfume IndustryComponent in fragrance formulationDesirable olfactory properties
Environmental ChemistrySeparation processes; energy-efficient methodsReduces environmental impact

Case Study 1: Replacement of Traditional Solvents

A study highlighted the effectiveness of this compound as a substitute for DCM in pharmaceutical processes. The results indicated improved reaction yields and reduced toxicity levels compared to traditional solvents, making DEM a safer alternative .

Case Study 2: Ethanol Separation

Research conducted on the extractive distillation process using this compound demonstrated significant energy savings and efficiency improvements over conventional methods. The study concluded that DEM could streamline ethanol recovery while minimizing environmental impacts .

Mechanism of Action

The mechanism of action of diethoxymethane involves its high reactivity at low temperatures. The intramolecular hydrogen migration reaction of its peroxy radicals is a critical step in its low-temperature oxidation mechanism. This reaction is influenced by steric hindrance, intramolecular hydrogen bonding, and conformational changes in reactants and transition states .

Comparison with Similar Compounds

Physicochemical Properties

DEM exhibits distinct physicochemical properties compared to other oxymethylene ethers and solvents (Table 1).

Table 1: Physicochemical Properties of Selected Oxymethylene Ethers and Solvents

Compound Molecular Formula Boiling Point (°C) Density (g/mL) Oxygen Content (wt%)
Diethoxymethane (DEM) C₅H₁₂O₂ 88 0.846 30.7
Dimethoxymethane (DMM) C₃H₈O₂ 42 0.863 42.1
Dibutoxymethane (DBM) C₉H₂₀O₂ 161 0.888 20.6
Dichloromethane (DCM) CH₂Cl₂ 40 1.326 0

Key observations:

  • DEM’s intermediate boiling point between DMM and DBM makes it suitable for reactions requiring moderate volatility .
  • Its oxygen content (30.7%) is lower than DMM but higher than DBM, influencing combustion efficiency in fuel applications .

Solvent Performance

DEM is compared to conventional and green solvents in Grignard reactions and extractions:

  • Safety: Unlike DCM, DEM is non-genotoxic and non-mutagenic, aligning with ICH safety guidelines .
  • Chromatography : DEM’s low boiling point results in short retention times (2.9 min) in gas chromatography (GC), necessitating columns with thicker films for optimal separation .

Table 2: Fuel Properties of Oxymethylene Ethers

Compound Cetane Number Low-Temperature Reactivity Soot Reduction Potential
DEM Moderate High (via peroxy radical H-migration) Significant
DMM High Moderate High
DBM Low Low Moderate

Key findings:

  • DEM’s peroxy radicals undergo 1,5-, 1,6-, and 1,7-H-migration reactions, enhancing low-temperature oxidation kinetics .
  • While DMM is more extensively studied, DEM’s balanced reactivity and soot suppression make it a viable candidate for blended fuels .

Toxicity and Environmental Impact

DEM’s safety profile is superior to halogenated solvents:

  • Acute Toxicity : DEM exhibits lower acute toxicity (LD₅₀ > 2000 mg/kg) compared to DCM (LD₅₀ = 1,600 mg/kg) .

Biological Activity

Diethoxymethane, also known as ethylal, is a chemical compound with the formula C6_6H14_{14}O2_2. It is primarily used as an intermediate in the synthesis of various chemicals, including agricultural products and fragrances. Recent studies have begun to explore its biological activity, particularly in terms of its anti-inflammatory and cytotoxic properties.

This compound can be synthesized through the acid-catalyzed reaction of formaldehyde with ethanol. This process can be optimized to enhance yield and purity, making it suitable for industrial applications . The compound is a colorless liquid with flammable properties, which necessitates careful handling in laboratory and industrial settings .

Anti-Inflammatory Effects

Recent research has highlighted this compound's potential anti-inflammatory properties. In a study involving RAW 264.7 macrophages, this compound exhibited significant inhibition of nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. The results indicated that this compound could reduce NO levels by up to 99% at subcytotoxic concentrations, demonstrating its immunomodulatory effects .

Cytotoxicity and Apoptosis

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In assays conducted on B16-F10 melanoma cells, this compound induced apoptosis characterized by cell cycle arrest in the G0/G1 phase. The compound showed an IC50 value of 22.16 μM in B16-F10 cells, indicating a moderate cytotoxic effect .

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceCell LineIC50 (μM)Mechanism of Action
B16-F1022.16Induction of apoptosis, G0/G1 arrest
RAW 264.7N/AInhibition of NO production
Various>100Lack of significant cytotoxicity

Detailed Findings

  • Cell Cycle Arrest : this compound treatment resulted in a significant increase in the proportion of B16-F10 cells arrested in the G0/G1 phase, with values reaching up to 76.36% at higher concentrations .
  • Apoptotic Markers : The study observed that this compound treatment led to increased apoptotic markers in treated cells, confirming its potential as an anticancer agent.
  • Inflammatory Response : The compound's ability to inhibit NO production suggests it may have therapeutic implications for conditions characterized by excessive inflammation.

Safety and Toxicological Considerations

While this compound shows promise in various biological applications, safety assessments indicate that it can irritate the eyes and respiratory tract upon exposure . Long-term exposure effects are still under investigation; however, current data do not suggest significant carcinogenic or reproductive hazards associated with this compound .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for separating diethoxymethane from aqueous mixtures in laboratory settings?

Liquid-liquid extraction using mesityl oxide as an extractant is highly effective. Partition coefficients (>1) and selectivity coefficients (>>1) indicate strong separation efficiency. Experimental data at 303.2–323.2 K show temperature increases improve extraction performance. Thermodynamic consistency is verified via Bachman and Hand equations (linear correlation >0.99). Use NRTL or UNIQUAC models for process simulation, with RMSD <0.8% .

Q. How do thermodynamic models like NRTL and UNIQUAC correlate with experimental liquid-liquid equilibrium (LLE) data for this compound systems?

Both models reliably predict ternary systems (mesityl oxide + this compound + water). Binary interaction parameters derived from LLE data yield RMSD <0.79%, validating their accuracy. For NRTL, a non-randomness parameter (α=0.3) optimizes fit. These models support industrial process design but require temperature-dependent parameter adjustments .

Q. What are the primary challenges in synthesizing high-purity this compound, and how can they be addressed?

Azeotrope formation with water and ethanol during synthesis complicates purification. Solvent extraction using mesityl oxide bypasses azeotropic limitations. Alternative methods include transacetalization reactions, though catalyst selection and reaction kinetics require optimization to minimize by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in extraction efficiency data across varying this compound concentrations and temperatures?

Systematic analysis of partition coefficient (D) and selectivity coefficient (S) trends is critical. Data show D increases with both temperature and this compound concentration in the organic phase. Contradictions may arise from incomplete phase separation or measurement errors. Replicate experiments and validate data consistency using Hand plots or Gibbs phase rule .

Q. What advanced analytical techniques are suitable for studying this compound’s combustion properties in fuel additive research?

Shock tube experiments and kinetic modeling assess ignition delay times and oxidation pathways. Studies using Pt–Pd/Al₂O₃ catalysts reveal this compound’s autoignition behavior under lean conditions. Couple gas chromatography (GC) with mass spectrometry (MS) to quantify intermediates like formaldehyde and CO .

Q. How does this compound compare to dichloromethane (DCM) as a solvent in organometallic reactions, and what safety protocols are critical?

this compound offers lower toxicity and comparable polarity to DCM, making it viable for reactions with Lewis acids (e.g., methyllithium solutions). However, its flammability (bp 87.5°C) requires explosion-proof equipment and inert atmospheres. Ground containers and avoid static discharge during handling .

Q. Methodological Guidance

Q. What statistical tools are recommended for validating liquid-liquid equilibrium data reproducibility?

Use root mean square deviation (RMSD) to quantify deviations between experimental and model-predicted values. For ternary systems, RMSD <1% indicates high reliability. Apply ANOVA to assess temperature or concentration effects on partition coefficients .

Q. How should researchers design experiments to optimize this compound synthesis via transacetalization?

Employ a factorial design to evaluate variables: catalyst type (acidic vs. basic), molar ratios, and reaction time. Monitor conversion rates using GC or NMR. For scalability, assess energy efficiency and by-product formation in continuous flow reactors .

Properties

IUPAC Name

ethoxymethoxyethane
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InChI

InChI=1S/C5H12O2/c1-3-6-5-7-4-2/h3-5H2,1-2H3
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InChI Key

KLKFAASOGCDTDT-UHFFFAOYSA-N
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Canonical SMILES

CCOCOCC
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Molecular Formula

C5H12O2
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DSSTOX Substance ID

DTXSID6052112
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Molecular Weight

104.15 g/mol
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Physical Description

Diethoxymethane appears as a colorless volatile liquid with an agreeable odor. Less dense than water. Vapors heavier than air. May be narcotic in high concentrations. Used as a solvent and in the manufacture of cosmetics., Liquid
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CAS No.

462-95-3
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